Product packaging for Pyrido(3,4-d)pyridazine 2-oxide(Cat. No.:CAS No. 162022-85-7)

Pyrido(3,4-d)pyridazine 2-oxide

Cat. No.: B069080
CAS No.: 162022-85-7
M. Wt: 147.13 g/mol
InChI Key: FCTKKVJFTOQIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido(3,4-d)pyridazine 2-oxide is a structurally distinct N-oxide heterocyclic compound that serves as a versatile and valuable scaffold in medicinal chemistry and chemical biology research. Its fused bicyclic core, incorporating a pyridine ring annulated with a pyridazine N-oxide, presents a unique electronic profile and hydrogen-bonding capability, making it a privileged structure for probing protein-ligand interactions. This compound is of significant interest as a key synthetic intermediate and a core structural motif in the development of novel pharmacologically active agents. Researchers utilize it to design and synthesize libraries of compounds for high-throughput screening against a range of biological targets, including kinases, phosphodiesterases, and various enzymes where the N-oxide functionality can act as a critical pharmacophore or a metal-chelating group. Its mechanism of action is target-dependent, but often involves modulation of enzymatic activity through binding to allosteric sites or active sites, facilitated by its ability to participate in both dipole-dipole interactions and coordination chemistry. The inherent physicochemical properties of the N-oxide moiety also contribute to improving the solubility and metabolic stability of lead compounds derived from this scaffold. This compound is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B069080 Pyrido(3,4-d)pyridazine 2-oxide CAS No. 162022-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162022-85-7

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

2-oxidopyrido[3,4-d]pyridazin-2-ium

InChI

InChI=1S/C7H5N3O/c11-10-5-6-1-2-8-3-7(6)4-9-10/h1-5H

InChI Key

FCTKKVJFTOQIOV-UHFFFAOYSA-N

SMILES

C1=CN=CC2=CN=[N+](C=C21)[O-]

Canonical SMILES

C1=CN=CC2=CN=[N+](C=C21)[O-]

Other CAS No.

162022-85-7

Origin of Product

United States

Chemical Reactivity and Transformations of Pyrido 3,4 D Pyridazine 2 Oxide

Reactivity of the N-Oxide Functionality

The N-oxide group in pyridazine (B1198779) heterocycles is a focal point of reactivity, participating in deoxygenation and rearrangement reactions, often influenced by photochemical conditions.

The removal of the oxygen atom from the N-oxide function is a common transformation for heterocyclic N-oxides. In the case of pyridazine N-oxides, this can be achieved through photochemical methods. The exposure of pyridazine N-oxides to UV light can lead to deoxygenation. nih.gov Studies on related 3,6-disubstituted pyridazine N-oxides have shown that the nature of substituents on the pyridazine ring is critical in determining the reaction pathway. For instance, the presence of a chlorine atom at the C6 position of a pyridazine N-oxide was found to be essential for efficient photodeoxygenation. nih.gov This process is believed to proceed through a triplet excited state, which is responsible for oxygen abstraction. wur.nl While direct studies on Pyrido[3,4-d]pyridazine (B3350088) 2-oxide are limited, these findings suggest that photochemical deoxygenation is a plausible reaction pathway, potentially influenced by substituents on the pyrido[3,4-d]pyridazine core.

Table 1: Photoreaction Pathways of Substituted Pyridazine N-Oxides This table is based on general findings for the pyridazine N-oxide class of compounds.

Substituent (X) at C6Primary Photoreaction Pathway
NHBnRearrangement
OBnRearrangement
PhPartial Deoxygenation
ClDeoxygenation

Source: Adapted from studies on substituted pyridazine N-oxides. nih.gov

Rearrangement reactions offer a pathway to structurally diverse compounds from N-oxides. For pyridazine N-oxides, photoisomerization represents a primary reaction pathway that competes with deoxygenation. nih.gov Upon irradiation with UV light, pyridazine N-oxides can rearrange to form diazo intermediates. nih.govnih.gov This transformation is thought to proceed through transient species like oxaziridine (B8769555) and a diazoxepine intermediate. nih.gov

Another significant rearrangement has been observed in the conversion of 3-aryl-6-aminopyridazine N-oxides into 2-aminofurans, which involves the generation of a (Z)-diazoalkene intermediate upon exposure to UV light in the presence of a rhodium catalyst. nih.gov For pyridine (B92270) N-oxides with an alkyl group at the 2-position, a nih.govnih.gov-sigmatropic rearrangement can occur following acylation of the N-oxide oxygen. chemtube3d.com This reaction typically uses acetic anhydride (B1165640) and involves a six-membered transition state. chemtube3d.com These examples from related systems indicate that the N-oxide functionality in Pyrido[3,4-d]pyridazine 2-oxide could facilitate complex skeletal rearrangements, leading to novel heterocyclic structures.

Electrophilic Aromatic Substitution Reactions

The pyrido[3,4-d]pyridazine ring system is susceptible to electrophilic aromatic substitution. The N-oxide group generally directs incoming electrophiles to specific positions on the heterocyclic rings.

The nitration of pyridine-N-oxide typically occurs at the 4-position when using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de This directing effect is attributed to the electronic nature of the N-oxide. Research on the nitration of 3,4-dimethylpyridazine (B1338499) N-oxide derivatives provides more specific insight relevant to the pyridazine portion of the target molecule. nih.gov The conditions for nitrating pyridine and pyrazine (B50134) rings often require strong acid systems, and the presence of electron-donating groups can influence the reaction's success and regioselectivity. researchgate.netresearchgate.net In some cases, nitration can be achieved using nitric acid in trifluoroacetic anhydride. researchgate.net For Pyrido[3,4-d]pyridazine 2-oxide, nitration is expected to occur on the pyridine ring, likely at the position para to the nitrogen atom, or on the pyridazine ring, with the precise location influenced by the combined directing effects of the ring nitrogens and the N-oxide group.

Table 2: Conditions for Nitration of Pyridine-N-Oxide

ReagentsTemperatureProduct
Fuming HNO₃, conc. H₂SO₄125-130°C4-Nitropyridine-N-oxide

Source: General procedure for pyridine-N-oxide nitration. oc-praktikum.de

Halogenation of pyridine N-oxides can be achieved through various methods. One common strategy involves treatment with phosphorus halides, such as phosphoryl chloride (POCl₃), which can lead to substitution at the 2- or 4-positions. scripps.edu Highly regioselective halogenation of pyridine N-oxides has been reported, providing access to 2-halo-substituted pyridines. nih.gov An alternative route to 4-halopyridines involves the initial nitration of the N-oxide at the 4-position, followed by displacement of the nitro group with a halide. nih.gov Given the fused nature of Pyrido[3,4-d]pyridazine 2-oxide, the regioselectivity of halogenation would depend on the specific reagents and conditions used, with potential for substitution on either the pyridine or pyridazine ring.

The functionalization of heterocyclic N-oxides through acylation and alkylation is a valuable synthetic tool. For pyridine N-oxides, acylation on the oxygen atom with reagents like acetic anhydride can activate the ring for subsequent reactions, including rearrangement if a suitable side chain is present. chemtube3d.com

Alkylation reactions of pyridine N-oxides have been developed using Grignard reagents. researchgate.net For instance, the reaction of 4-nitropyridine (B72724) N-oxide with alkyl Grignard reagents has been shown to result in alkylation at the 3-position. researchgate.net Furthermore, direct C-H alkylation of pyridines at the ortho-position can be achieved via addition to olefins using rare-earth catalysts. researchgate.net These methodologies suggest that Pyrido[3,4-d]pyridazine 2-oxide could undergo acylation at the N-oxide oxygen, activating the molecule for further transformations, or be subjected to direct alkylation on the heterocyclic core using organometallic reagents or catalyzed C-H activation strategies.

Nucleophilic Substitution Reactions

The presence of the N-oxide group significantly influences the susceptibility of the heterocyclic rings to nucleophilic attack by altering the electron distribution. It activates the positions ortho and para to the N-oxide, making them more electrophilic and prone to substitution.

Direct Nucleophilic Attack

While direct nucleophilic substitution on the unsubstituted Pyrido[3,4-d]pyridazine 2-oxide is not extensively documented, the reactivity patterns can be inferred from related pyridazine 1-oxide systems. wur.nl Generally, the N-oxide group activates the α and γ positions of the ring system for nucleophilic attack. In the case of pyridazine N-oxides, this activation can facilitate reactions with a variety of nucleophiles. wur.nl For instance, studies on pyridazine 1-oxides have shown they can react with nitrogen-containing nucleophiles, sometimes leading to complex rearrangements or ring-opening, depending on the reaction conditions and the substrate. wur.nl

SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a more common pathway for the functionalization of pyridopyridazine (B8481360) systems, especially when a good leaving group is present. The introduction of a leaving group, such as a halogen, at a position activated by the ring nitrogens and the N-oxide, facilitates substitution.

In related pyridopyridazine systems, chloro derivatives are versatile intermediates for SNAr reactions. For example, a chlorinated pyrido[3,4-c]pyridazine (B3354903), prepared from the corresponding pyridopyridazinone using phosphoryl chloride, can undergo substitutions with amines and be used in Suzuki arylations. mdpi.com Similarly, in the pyrido[3,2-d]pyrimidine (B1256433) series, which shares electronic similarities, diazido derivatives readily undergo SNAr reactions with N-, O-, and S-nucleophiles, with substitution occurring preferentially at the more reactive C-4 position. mdpi.com This suggests that a halo-substituted Pyrido[3,4-d]pyridazine 2-oxide would be a viable substrate for SNAr reactions, allowing for the introduction of a wide range of functional groups. The general reactivity for SNAr reactions in activated nitrogen heterocycles often follows the leaving group order of F > NO₂ > Cl ≈ Br > I. researchgate.net

Table 1: Representative SNAr Reactions on Related Heterocyclic Systems

Starting Material Nucleophile Reagent/Conditions Product Type Yield Reference
2,4-Dichloropyrido[3,2-d]pyrimidine Amine, then NaN₃ N/A 4-amino-2-azido derivative N/A mdpi.com
2,4-Diazidopyrido[3,2-d]pyrimidine Thiols NEt₃, DCM 5-Thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidine High mdpi.com
2,4-Diazidopyrido[3,2-d]pyrimidine Amines DCM, rt 5-Aminotetrazolo[1,5-a]pyrido[2,3-e]pyrimidine 47-98% mdpi.com

Oxidation Reactions (Beyond N-oxidation of parent heterocycle)

The N-oxide moiety itself can act as an internal oxidant under certain conditions, particularly upon photochemical activation. Research on pyridazine N-oxides has demonstrated their ability to serve as photoactivatable precursors for atomic oxygen [O(³P)]. nih.gov Upon irradiation, particularly with UV light, these compounds can undergo deoxygenation, releasing an oxygen atom that can then oxidize other substrates. For example, the photolysis of 3,6-dichloropyridazine (B152260) N-oxide has been shown to mediate arene C-H oxidation. nih.gov This suggests that Pyrido[3,4-d]pyridazine 2-oxide could potentially be used as a photo-oxidant.

Furthermore, oxidative processes are sometimes involved in the aromatization of dihydro-intermediates during the synthesis of pyridopyridazine derivatives, where ambient oxygen can act as the oxidant. mdpi.com

Reduction Reactions

The most common reduction reaction for N-oxides is deoxygenation to the parent heterocycle. This can be achieved using various reducing agents. In a related polycyclic system, a bispyridopyridazine N-oxide was successfully deoxygenated using iron at high temperatures (250 °C). mdpi.com Other common reagents for the reduction of heterocyclic N-oxides include PCl₃, H₂/Pd, and samarium diiodide (SmI₂).

Reductive cyclization is also a key strategy for forming the pyridopyridazine ring system itself. For example, the reduction of 2,2'-dinitro-4,4'-bipyridyl with sodium sulfide (B99878) yields a mixture of the bispyridopyridazine and its corresponding N-oxide. mdpi.com Similarly, the reduction of fused pyrimidones with reagents like sodium borohydride (B1222165) and lithium aluminium hydride has been described, leading to reduced ring systems. rsc.org

Table 2: Reduction Methods for Pyridopyridazine N-Oxides and Related Precursors

Substrate Reagent/Conditions Product Yield Reference
Bispyridopyridazine N-oxide Fe, 250 °C Bispyridopyridazine N/A mdpi.com
2,2'-Dinitro-4,4'-bipyridyl Na₂S Bispyridopyridazine & N-oxide 59% (for parent) mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the pyridopyridazine core makes it a suitable diene component for inverse-electron-demand Diels-Alder reactions. researchgate.netquora.com The reaction typically involves pairing the electron-poor diazine system with an electron-rich dienophile, such as an enamine. researchgate.net While aromatic compounds are generally poor dienes, the presence of multiple nitrogen atoms lowers the electron density of the ring system, facilitating cycloaddition. quora.com

Studies on related systems, such as 1,2,3-triazines and 4-pyridazinecarbonitriles, demonstrate their utility in intramolecular and intermolecular [4+2] cycloadditions to construct fused heterocyclic systems. organic-chemistry.orgmdpi.com For instance, unsubstituted pyrido[3,4-d]pyridazine has been shown to undergo thermal Diels-Alder reactions with enamines to yield isoquinoline (B145761) derivatives. researchgate.net

Interestingly, pyridazine N-oxides can also undergo photochemical transformation into reactive intermediates that then participate in cycloaddition reactions. Upon irradiation with UV light, some pyridazine N-oxides rearrange into 2-aminofurans. nih.gov These electron-rich furans are excellent dienes for subsequent intermolecular Diels-Alder reactions with various dienophiles. nih.gov This two-step sequence provides a pathway to complex polycyclic structures from the N-oxide precursor.

Photochemical and Electrochemical Transformations

The photochemistry of pyridazine N-oxides is a rich field. Besides the generation of atomic oxygen mentioned earlier, the primary photochemical process often involves isomerization. nih.gov Irradiation of pyridazine N-oxides can lead to the formation of a transient oxaziridine intermediate, which can then rearrange to various products. nih.govresearchgate.net A common pathway involves rearrangement to a diazo intermediate. researchgate.net This intermediate can subsequently cyclize to form a pyrazole (B372694) derivative or lose dinitrogen to yield a furan. researchgate.net For example, irradiation of 3,6-diphenylpyridazine (B189494) N-oxide produces both 3-benzoyl-5-phenylpyrazole and 2,5-diphenylfuran. researchgate.net This reactivity highlights a synthetically useful transformation pathway for the pyridazine N-oxide core.

The electrochemical behavior of pyridopyrazine and pyridazine derivatives has also been investigated. researchgate.netsemanticscholar.org Cyclic voltammetry studies on various pyridazine derivatives show that they can undergo multiple successive oxidation and reduction steps. researchgate.net The electrochemical properties, such as HOMO/LUMO energy levels, are influenced by the substituents on the ring system. For related donor-acceptor molecules based on a pyrido[2,3-b]pyrazine (B189457) backbone, the electrochemical band gap was found to be in the range of 1.67–2.36 eV. rsc.org While specific data for Pyrido[3,4-d]pyridazine 2-oxide is limited, it is expected to be electrochemically active, with its redox potentials being influenced by the electron-withdrawing nature of the fused rings and the N-oxide group.

Ring-Opening and Ring Transformation Reactions

The pyridazine N-oxide moiety is known to undergo ring-opening upon photochemical induction. proquest.comnih.gov This reactivity provides a pathway to various other heterocyclic structures.

Photochemical Ring-Opening:

Exposure of pyridazine N-oxides to UV light (typically around 350 nm) can induce a ring-opening reaction. proquest.com This process is believed to proceed through a highly reactive (Z)-diazoenone intermediate. nih.gov The fate of this intermediate, and thus the final product of the reaction, is dependent on the reaction conditions and the substituents present on the heterocyclic ring.

For many 3,6-disubstituted pyridazine N-oxides, the photochemical ring-opening leads to the formation of pyrazole derivatives through thermal cyclization of the diazoenone intermediate. proquest.com An alternative pathway for the intermediate involves transition metal catalysis (e.g., with rhodium catalysts), which can facilitate the formation of 2-aminofurans. nih.gov These furans are valuable synthetic intermediates that can participate in further reactions, such as Diels-Alder cycloadditions. nih.gov

Another potential photochemical transformation is deoxygenation, where the N-oxide simply loses its oxygen atom to yield the parent pyridazine. nih.gov The efficiency of ring-opening versus deoxygenation can be influenced by substituents; for instance, an amine group at the C6 position has been found to suppress photodeoxygenation, favoring the ring-opening pathway. nih.gov

The general scheme for these transformations is illustrated below, based on the reactivity of substituted pyridazine N-oxides.

Table 1: Representative Photochemical Transformations of Pyridazine N-Oxide Derivatives This table illustrates general reactions reported for the pyridazine N-oxide class, as specific data for Pyrido[3,4-d]pyridazine 2-oxide is not available.

Starting Material ClassConditionsIntermediateProduct ClassReference
3-Aryl-6-aminopyridazine N-oxide1. UV light (350 nm) 2. Heat (e.g., 65 °C)(Z)-DiazoalkenePyrazole derivative nih.gov
3-Aryl-6-aminopyridazine N-oxideUV light (350 nm), Rhodium catalyst(Z)-Diazoalkene / Metallocarbenoid2-Aminofuran derivative nih.gov
3,6-Dichloropyridazine N-oxideUV light (350 nm)Not specified3,6-Dichloropyridazine (deoxygenation) nih.gov

Mechanistic Organic Chemistry Studies of Pyrido[3,4-d]pyridazine 2-Oxide Reactions

Detailed mechanistic studies specifically for Pyrido[3,4-d]pyridazine 2-oxide are not extensively reported. However, the mechanisms of key reactions involving the pyridazine N-oxide core have been investigated for other derivatives and provide a strong basis for understanding its reactivity.

Mechanism of Photochemical Ring-Opening: The most studied reaction is the photoinduced transformation. Upon irradiation with UV light, the pyridazine N-oxide is promoted to an excited state. wur.nl It is generally accepted that this leads to the formation of a transient, high-energy valence isomer, which then collapses to form an open-chain diazo intermediate. proquest.comnih.gov For pyridazine N-oxides, this intermediate is a (Z)-diazoenone. nih.gov

The reaction pathway then diverges depending on the subsequent conditions:

Thermal Cyclization: In the absence of other reagents and with heating, the (Z)-diazoenone can undergo an intramolecular cyclization to form a stable pyrazole ring. proquest.com

Catalytic Furan Formation: In the presence of a transition metal catalyst like Rh₂(esp)₂, the diazo intermediate can form a metallocarbenoid, which then cyclizes to afford a 2-aminofuran. nih.gov

Deoxygenation: A competing pathway to ring-opening is photodeoxygenation, which yields the parent heterocycle and atomic oxygen [O(³P)]. nih.gov The presence of a chlorine atom at C6 has been shown to be crucial for the efficiency of this particular photochemical deoxygenation process in some pyridazine N-oxides. nih.gov The excited state responsible for deoxygenation (singlet or triplet) can vary depending on the specific N-oxide and reaction conditions. wur.nl

Addition of Nucleophiles (ANRORC Mechanism): Besides photochemical reactions, heterocyclic N-oxides can be susceptible to nucleophilic attack, particularly on the carbon atoms adjacent to the N-oxide group, which are electron-deficient. In some cases, this can lead to a ring-opening and ring-closure sequence known as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. wur.nl For example, treatment of certain halogenated pyrimidines or pyrazines with strong nucleophiles like potassium amide in liquid ammonia (B1221849) results in substitution via an open-chain intermediate. wur.nl While not specifically documented for Pyrido[3,4-d]pyridazine 2-oxide, it is mechanistically plausible that under forcing conditions with potent nucleophiles, a similar ring-opening of the pyridazine portion could occur.

Derivatization Strategies and Analogue Synthesis of Pyrido 3,4 D Pyridazine 2 Oxide

Synthesis of Substituted Pyrido[3,4-d]pyridazine (B3350088) 2-Oxides

The synthesis of substituted pyrido[3,4-d]pyridazine 2-oxides can be achieved through several strategic pathways, often involving the construction of the bicyclic ring system from appropriately substituted pyridine (B92270) or pyridazine (B1198779) precursors.

One common approach involves the cyclization of substituted pyridines. For instance, the Widman-Stoermer synthesis utilizes the diazotization and subsequent cyclization of 4-propenyl-3-aminopyridines to yield pyrido[3,4-c]pyridazine (B3354903) derivatives. mdpi.com A similar strategy has been applied to 4-acetyl-3-aminopyridine to produce the corresponding pyrido[3,4-c]pyridazine-4-one. mdpi.com

Another versatile method starts from substituted pyridazine precursors. For example, pyridopyridazine-3,8-diones can be synthesized from 4-methyl pyridazine-6-one through a condensation reaction with DMFDMA, followed by treatment with aniline. mdpi.com Modifications of this condensation/cyclization strategy have led to a variety of pyridopyridazinedione derivatives. mdpi.com

The introduction of substituents can also be achieved by starting with a pre-functionalized ring. For example, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one serves as a key intermediate for further substitutions. acs.org This intermediate is prepared in a multi-step synthesis starting from methyl-3-amino-2-chloroisonicotinate. acs.org

A one-pot synthesis method has also been developed for certain derivatives. For instance, indenopyrido[2,3-d]pyrimidine derivatives can be synthesized through a three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, various aldehydes, and 1,3-indanedione. kashanu.ac.ir

The table below summarizes some of the key starting materials and the resulting substituted pyrido[3,4-d]pyridazine cores.

Starting Material(s)Resulting Core Structure
4-Propenyl-3-aminopyridinesPyrido[3,4-c]pyridazine
4-Acetyl-3-aminopyridinePyrido[3,4-c]pyridazine-4-one
4-Methyl pyridazine-6-one, DMFDMA, AnilinePyrido[3,4-c]pyridazine-3,8-dione
Methyl-3-amino-2-chloroisonicotinate8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aldehydes, 1,3-IndanedioneIndenopyrido[2,3-d]pyrimidine

Modification of Existing Substituents

The modification of existing substituents on the pyrido[3,4-d]pyridazine ring system is a key strategy for fine-tuning the molecule's properties. This often involves standard organic transformations on functional groups attached to the heterocyclic core.

A common modification is the hydrolysis of ester groups to their corresponding carboxylic acids. For example, 3-carboxyethyl pyrido[2,3-d]pyridazine-2,8-diones have been hydrolyzed using sodium hydroxide (B78521) in methanol (B129727) to yield the corresponding carboxylic acid derivatives. nih.gov This transformation is often performed to explore the impact of a charged group on biological activity. nih.gov

Another important modification is the introduction of various amines through nucleophilic substitution or reductive amination. For instance, derivatives bearing a primary alcohol can be converted to a mesylate, which is then displaced by a variety of amines (SN2 reaction). acs.org Alternatively, a carboxaldehyde can undergo reductive amination with different amines to introduce diverse substituents. acs.org

The Suzuki coupling reaction is also employed to introduce aryl or heteroaryl groups. A trishalogenated pyridopyridazine (B8481360) derivative has been shown to undergo selective nucleophilic substitutions followed by a Suzuki arylation at the remaining bromide position. researchgate.net

The table below provides examples of functional group modifications on the pyrido[3,4-d]pyridazine scaffold.

Initial Functional GroupReagents/ReactionFinal Functional Group
Ester (e.g., -COOEt)NaOH, MeOHCarboxylic Acid (-COOH)
Primary Alcohol (-CH₂OH)1. MsCl, Et₃N 2. R-NH₂Substituted Amine (-CH₂-NHR)
Carboxaldehyde (-CHO)R-NH₂, NaBH(OAc)₃Substituted Amine (-CH₂-NHR)
Bromo (-Br)Arylboronic acid, Pd catalystAryl group (-Ar)

Design and Synthesis of Polycyclic Pyrido[3,4-d]pyridazine Systems

The synthesis of polycyclic systems based on the pyrido[3,4-d]pyridazine framework allows for the exploration of more complex and rigid molecular architectures. These strategies often involve the annulation of additional rings onto the existing bicyclic core.

One approach involves the reaction of a suitably functionalized pyrido[3,4-d]pyridazine derivative with a binucleophile to form a new fused ring. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] acs.orgresearchgate.netoxazine-1,8-diones, which can be considered as masked aldehydes, react with diamines like o-phenylenediamine. nih.gov This reaction leads to the formation of polycyclic benzimidazole-fused pyridones through an oxazinone ring-opening transformation followed by cyclization and aromatization. nih.gov

Another strategy involves the reaction of a hydrazinyl derivative of a pyridopyrimidine with a suitable reagent to form a triazolo-fused system. For instance, 3-phenylpyrido[2,3-d] mdpi.comacs.orgresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one analogues have been synthesized by reacting hydrazinyl derivatives with benzoyl chloride in pyridine. nih.gov

Furthermore, pyridazino[3,4-b]pyrido[2,3-e] acs.orgresearchgate.netthiazine derivatives have been prepared. nih.gov The synthesis involves the reaction of a pyridazinone derivative with chloroacetic acid in the presence of an aldehyde to form a key intermediate, which is then reacted with reagents containing active methylene (B1212753) groups like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to construct the fused pyrido acs.orgresearchgate.netthiazine ring. nih.gov

The following table outlines some of the strategies for creating polycyclic pyrido[3,4-d]pyridazine systems.

Pyrido-pyridazine PrecursorReactant(s)Resulting Polycyclic System
3-Hydroxy-3,4-dihydropyrido[2,1-c] acs.orgresearchgate.netoxazine-1,8-dioneso-PhenylenediamineBenzimidazole-fused pyridones
Hydrazinyl-pyridopyrimidineBenzoyl chloridePyrido[2,3-d] mdpi.comacs.orgresearchgate.nettriazolo[4,3-a]pyrimidine
Pyridazinone derivativeChloroacetic acid, Aldehyde, Malononitrile/Ethyl cyanoacetatePyridazino[3,4-b]pyrido[2,3-e] acs.orgresearchgate.netthiazine

Structure-Activity Relationship (SAR) Driven Derivative Synthesis

Structure-activity relationship (SAR) studies are fundamental in guiding the synthesis of new pyrido[3,4-d]pyridazine 2-oxide derivatives with optimized biological activities. By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, researchers can identify key pharmacophoric features.

For instance, in the development of anti-inflammatory agents, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated. nih.gov It was found that N-phenyl substitution on the pyridazine ring led to higher anti-inflammatory activity compared to the unsubstituted analogues. nih.gov This finding directed further synthetic efforts towards exploring various substituents on the N-phenyl ring.

In the context of anticancer drug discovery, SAR studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors have highlighted the importance of a flat heteroaromatic system to occupy the adenine (B156593) binding pocket of the enzyme. nih.gov The synthesis of derivatives with different substituents on the pyrido[2,3-d]pyrimidine (B1209978) core and evaluation of their inhibitory activity against wild-type and mutant forms of EGFR helps in understanding the structural requirements for potent and selective inhibition. nih.gov

SAR studies of pyridine derivatives in general have shown that the presence and position of specific functional groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it. nih.gov These general principles can be applied to the design of novel pyrido[3,4-d]pyridazine derivatives.

The following table summarizes some SAR findings for pyrido-pyridazine derivatives.

Core ScaffoldBiological Target/ActivityKey SAR Findings
Pyrido[2,3-d]pyridazine-2,8-dioneAnti-inflammatory (COX inhibition)N-phenyl substitution enhances activity. nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-oneAnticancer (EGFR inhibition)A flat heteroaromatic system is crucial for binding to the ATP pocket. nih.gov
Pyridine derivatives (general)Antiproliferative-OMe, -OH, -C=O, -NH2 groups can enhance activity; bulky groups/halogens may decrease it. nih.gov
Pyridazine derivatives (general)Various biological activitiesThe pyridazine ring is a key pharmacophore in many bioactive molecules. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Pyrido 3,4 D Pyridazine 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Assignment

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

There is no published data on the application of two-dimensional NMR techniques for the structural elucidation of Pyrido[3,4-d]pyridazine (B3350088) 2-oxide. Such techniques would be indispensable for unambiguously assigning the proton and carbon signals. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would provide information on long-range proton-carbon couplings, which is vital for confirming the connectivity of the fused ring system. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be used to establish through-space proximities of protons, further confirming the regiochemistry.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS data for Pyrido[3,4-d]pyridazine 2-oxide has been found. This technique would be expected to readily ionize the molecule, likely forming a protonated molecular ion [M+H]⁺, which would allow for the determination of its exact mass and molecular formula.

Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS)

Detailed fragmentation pathways of Pyrido[3,4-d]pyridazine 2-oxide under tandem mass spectrometry (MS/MS) conditions have not been documented. For related N-oxide containing heterocyclic compounds, a characteristic fragmentation pathway often involves the loss of the oxygen atom. Other expected fragmentations would include the cleavage of the pyridazine (B1198779) ring, potentially with the loss of N₂.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Specific IR absorption data for Pyrido[3,4-d]pyridazine 2-oxide is not available. An experimental IR spectrum would be expected to show characteristic bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and a characteristic N-O stretching vibration, which for pyridine (B92270) N-oxides typically appears in the 1200-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds, the most significant transitions are typically π → π* and n → π*.

In the absence of direct experimental UV-Vis spectra for Pyrido[3,4-d]pyridazine 2-oxide, we can infer its likely absorption characteristics by examining related structures. For instance, the UV-Vis spectra of pyridazine N-oxides exhibit characteristic absorption bands. A study on 3,6-dichloropyridazine (B152260) N-oxide revealed significant absorption in the range of 315–360 nm, which was attributed to the n → π* transition. nih.gov This absorption is at a longer wavelength compared to the parent pyridazine, indicating the influence of the N-oxide group on the electronic structure. Similarly, the UV spectrum of pyridine itself shows an absorption maximum around 254 nm, with two additional peaks at 250 and 262 nm, corresponding to π → π* and n → π* transitions. researchgate.net

For more complex systems, such as peripherally fused N-aryl-2-pyridonoporphyrins, the electronic absorption spectra show significant red-shifts upon modification of the chromophore, indicating an extension of the π-conjugated system. acs.org These observations suggest that the UV-Vis spectrum of Pyrido[3,4-d]pyridazine 2-oxide would likely display absorptions corresponding to both π → π* and n → π* transitions, with the exact wavelengths being influenced by the fused pyridine ring and the N-oxide functionality. Theoretical calculations, such as those performed using density functional theory (DFT), can also provide valuable insights into the electronic transitions and expected absorption maxima for such compounds. nih.govresearchgate.net

A hypothetical data table for the expected UV-Vis absorption of Pyrido[3,4-d]pyridazine 2-oxide, based on analogous compounds, is presented below.

Solvent λmax (nm) (Hypothetical) Transition Type (Hypothetical) Reference Analogues
Methanol (B129727)~260π → πPyridine researchgate.net
Methanol~340n → π3,6-dichloropyridazine N-oxide nih.gov

Computational and Theoretical Investigations of Pyrido 3,4 D Pyridazine 2 Oxide

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction

In the realm of modern drug discovery, computational tools play a pivotal role in the early assessment of drug candidates, helping to predict their pharmacokinetic and safety profiles. This in silico approach, encompassing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, allows for the prioritization of compounds with favorable properties, thereby reducing the time and cost associated with preclinical and clinical development. For derivatives of pyridopyrimidine, a class of compounds structurally related to pyrido[3,4-d]pyridazines, computational studies have been instrumental in guiding synthesis and evaluation efforts. nih.gov

Computational Pharmacokinetic Property Prediction

While specific in silico pharmacokinetic data for pyrido[3,4-d]pyridazine (B3350088) 2-oxide is not extensively documented in publicly available literature, the general principles of such predictions can be applied. Computational models are employed to estimate a variety of pharmacokinetic parameters. These models often utilize a compound's chemical structure to predict its behavior in the body.

For related heterocyclic systems like pyrido[2,3-d]pyrimidines and thiazolo-pyridopyrimidines, researchers have utilized computational tools to evaluate properties that influence pharmacokinetics. nih.gov These predictions are crucial for understanding how a potential drug will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

Drug-Likeness and Bioavailability Assessment (Computational)

The "drug-likeness" of a molecule is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. This assessment is often based on rules such as Lipinski's Rule of Five, which considers factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key determinant of a drug's efficacy.

Computational methods are frequently used to predict the drug-likeness and oral bioavailability of novel compounds. For instance, studies on pyrrole-3-carboxylate derivatives have utilized in silico tools to assess their bioavailability and drug-likeness. researchgate.net These assessments help in identifying candidates with a higher probability of success in later stages of drug development. Although specific data for pyrido[3,4-d]pyridazine 2-oxide is scarce, it is a standard practice in modern medicinal chemistry to perform such computational evaluations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead structures.

For classes of compounds related to pyrido[3,4-d]pyridazine 2-oxide, such as pyrido[2,3-d]pyrimidin-7-one-based derivatives, both 2D- and 3D-QSAR models have been developed. japsonline.com These studies have successfully identified key molecular descriptors and structural features that influence their inhibitory activity against specific biological targets, such as cyclin-dependent kinases (CDKs). japsonline.com The insights gained from the contour maps of 3D-QSAR models, which highlight favorable and unfavorable regions for steric and electrostatic interactions, are particularly valuable for designing more potent inhibitors. japsonline.com Similarly, pharmacophore modeling, a related technique, has been applied to pyridazin-3-one derivatives to identify essential features for their biological activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational method used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This technique provides valuable insights into the binding mode and affinity of a ligand, helping to elucidate the molecular basis of its biological activity.

Enzyme Active Site Binding Predictions

Molecular docking studies have been extensively used to understand the interactions of pyridopyrimidine and pyridopyridazine (B8481360) derivatives with various enzyme targets. For example, docking studies of pyrido[2,3-d]pyridazine-2,8-dione derivatives into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) have revealed key binding interactions. nih.govnih.govrsc.org These studies have shown how the pyrido-pyridazinedione core can fit into the enzyme's binding pocket and form crucial hydrogen bonds with specific amino acid residues like Tyr355. nih.gov

In the context of cancer research, molecular docking has been employed to investigate the binding of pyrido[2,3-d]pyrimidin-7-one derivatives to cyclin-dependent kinase 4 (CDK4), providing a rationale for their inhibitory activity. japsonline.com Similarly, docking studies on pyrimidine (B1678525) and pyridine (B92270) derivatives have been conducted to predict their binding to Epidermal Growth Factor Receptor (EGFR). nih.gov The insights from these studies are critical for the structure-based design of more potent and selective enzyme inhibitors.

Receptor Binding Mode Analysis

Beyond enzymes, molecular docking is also used to analyze the binding of ligands to various receptors. For instance, derivatives of pyrido[3,4-c]pyridazine (B3354903) have been investigated as modulators of the GABAa α5 receptor. dntb.gov.ua While detailed docking studies for pyrido[3,4-d]pyridazine 2-oxide with specific receptors are not widely reported, the principles of receptor binding analysis are applicable.

Such studies typically involve identifying the binding pocket of the receptor and predicting how the ligand orients itself within this pocket. The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. This information is invaluable for understanding the structure-activity relationships and for designing new molecules with improved binding affinity and selectivity. For example, molecular docking of pyrido[2,3-d]pyrimidine-4(1H) dione (B5365651) derivatives has provided support for their experimental anticancer activities. researchgate.net

The Enigmatic Profile of Pyrido(3,4-d)pyridazine 2-oxide in Medicinal Chemistry

Initial investigations into the chemical compound this compound and its potential applications within medicinal chemistry have revealed a significant scarcity of dedicated research. While the broader family of pyridopyridazines has garnered some attention for its biological activities, specific data concerning the 2-oxide derivative remains largely unpublished in accessible scientific literature. Consequently, a detailed analysis of its role in target identification, structure-activity relationships, and rational drug design, as outlined for this article, cannot be constructed at this time.

The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with the aim of discovering new therapeutic agents. Pyridopyridazine derivatives, as a class of compounds, have been noted for their potential, with various isomers being investigated for different biological effects. However, the specific functionalization of the pyrido(3,4-d)pyridazine core with a 2-oxide group appears to be a largely uncharted area of research.

Efforts to collate information on the preclinical applications of this compound have been unsuccessful. Searches for its interaction with a wide range of biological targets, including an extensive list of kinases, non-kinase enzymes, and receptors, yielded no specific results. This includes a lack of data on its potential mechanisms of action, such as kinase inhibition (e.g., Tyrosine Kinases, p38 MAPK, MPS1), other enzyme inhibition (e.g., COX-1/COX-2, PDE5), or receptor binding (e.g., GABA-A receptor, CXCR2).

Furthermore, the absence of primary research on this specific compound means that no information is available to elucidate its structure-activity relationships (SAR). Similarly, discussions on its use in rational drug design strategies, such as scaffold hopping and lead optimization, are purely speculative without foundational studies.

While the existence of this compound is noted in chemical databases, the scientific community has yet to publish in-depth studies on its synthesis, characterization, and biological evaluation in the contexts requested. The broader study of related pyridopyridazine isomers, such as pyrido[3,4-c]pyridazines and pyrido[2,3-d]pyridazines, has shown some promise in areas like anti-inflammatory and anticancer research. mdpi.comresearchgate.netrsc.orgacs.org However, these findings cannot be directly extrapolated to the 2-oxide derivative .

Applications in Medicinal Chemistry Research Preclinical Focus

Rational Drug Design Strategies

Prodrug Design Principles

There is no available information in the reviewed scientific literature regarding the design and application of prodrug strategies specifically for Pyrido(3,4-d)pyridazine 2-oxide. Research on related structures, such as hypoxia-activated prodrugs of 4-anilinopyrido[3,4-d]pyrimidines, has been patented for use as kinase inhibitors in cancer treatment, but this does not extend to the specific compound .

In Vitro Pharmacological Activity and Efficacy Studies

Comprehensive searches of scientific databases yielded no specific in vitro pharmacological studies for this compound. While the broader class of pyridazine (B1198779) and pyridopyrimidine derivatives has been investigated for various biological activities, these findings are not directly applicable to the specified compound.

In Vitro Metabolic Pathways and Drug Transport Research

There is a lack of available information regarding the in vitro metabolic fate and drug transport characteristics of this compound. Studies on the metabolism of related pyrido[3,4-d]pyrimidine (B3350098) derivatives in human liver microsomes have identified sites of oxidation, but similar investigations for this compound have not been published.

Preclinical Model Systems in vitro for Efficacy Assessment

Information regarding the evaluation of this compound in in vitro preclinical model systems is not available in the public domain. There are no accessible studies detailing its effects on cell lines, enzymatic assays, or other non-clinical models that would allow for an assessment of its efficacy for any therapeutic indication.

Other Research Applications

Materials Science Applications

There is currently no significant research available detailing the application of Pyrido(3,4-d)pyridazine 2-oxide in materials science. Research on related heterocyclic systems, such as pyrido[2,3-b]pyrazine (B189457) derivatives, has explored their potential in nonlinear optical (NLO) materials and for use in display technologies. nih.govrsc.org These studies often focus on the electronic properties of the conjugated systems, which can be tuned by substituent effects. rsc.org However, specific data on the NLO properties, polymer incorporation, or other materials science applications of this compound are not present in the available literature.

Agrochemical Research Potential

The potential of this compound in agrochemical research has not been specifically investigated in publicly accessible studies. While some sulfonamide derivatives of pyridazines have been noted for herbicidal activities, this has not been extended to this compound. researchgate.net The broader class of pyridopyrimidines has been explored for various biological activities, but specific agrochemical applications like insecticides, fungicides, or herbicides for this compound are not reported. jocpr.com

Applications in Dye Chemistry

No specific applications of this compound in dye chemistry have been documented. While some quinoxaline (B1680401) and pyridopyrazine derivatives are employed as organic dyes, there is no evidence to suggest that this compound has been synthesized or evaluated for its chromophoric properties. mdpi.com The synthesis of some styrylpyridazine derivatives has been reported to yield fluorescent compounds, but this is a general observation for a related class of molecules and not specific to the 2-oxide derivative of pyrido(3,4-d)pyridazine. nih.gov

Supramolecular Chemistry and Molecular Recognition Studies

There is a lack of research on the use of this compound in supramolecular chemistry and molecular recognition. The nitrogen atoms within the heterocyclic core could potentially act as hydrogen bond acceptors, and the planar structure could lend itself to stacking interactions, which are fundamental to supramolecular assembly. However, no studies have been published that explore these potential properties or its use in forming specific host-guest complexes or self-assembled structures. Some N-substituted pyrido[4,3-d]pyrimidines have been used to produce self-assembled rosettes and nanotubes, but similar research on this compound is absent. jocpr.com

Sensor Development Research

Specific research into the application of this compound for sensor development is not available. Related compounds, such as pyrido[2,3-b]pyrazine derivatives, have been investigated as electrochemical DNA biosensors. rsc.org These sensors utilize the interaction of the heterocyclic compound with DNA, causing a measurable change in electrical properties. rsc.org However, there are no published studies that have synthesized or tested this compound for its efficacy in any form of chemical or biological sensing.

Current Challenges and Future Research Directions

Development of Novel and Efficient Synthetic Methodologies

A primary hurdle in the study of Pyrido(3,4-d)pyridazine 2-oxide is the lack of established, high-yield synthetic routes. Research on related isomers, such as pyrido[3,4-c]pyridazines, highlights common synthetic challenges, including low yields and the need for multi-step procedures. mdpi.com For instance, early methods like the Widman-Stoermer cinnoline (B1195905) synthesis often result in poor yields (14-17%). mdpi.com

Future efforts must focus on creating modular and efficient syntheses. Key areas for development include:

Novel Cyclization Strategies: Exploring new ways to construct the core bicyclic system is paramount. Strategies starting from substituted pyridines or pyridazines are common for related isomers. mdpi.comresearchgate.net For example, condensation reactions of substituted pyridazinones with reagents like dimethylformamide dimethylacetal (DMFDMA) have been used to build the pyridine (B92270) ring onto a pyridazine (B1198779) precursor. researchgate.net Adapting these methods to achieve the specific [3,4-d] regiochemistry is a critical next step.

Post-Cyclization N-Oxidation: Once the Pyrido[3,4-d]pyridazine (B3350088) core is formed, efficient and selective N-oxidation methods are required. Studies on other heterocyclic systems utilize oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Investigating the reactivity of the two nitrogen atoms in the pyridazine ring towards oxidation will be crucial to control the formation of the desired 2-oxide isomer.

One-Pot Reactions: Developing multicomponent, one-pot syntheses would significantly improve efficiency. Such approaches, which have been successful for related pyrazolo[3,4-b]pyridines, reduce waste and simplify purification by combining multiple reaction steps without isolating intermediates. researchgate.netnih.gov

Deeper Mechanistic Understanding of Reactivity

The introduction of the N-oxide functional group dramatically alters the electronic properties and reactivity of the pyridopyridazine (B8481360) scaffold. A thorough mechanistic understanding is essential for predicting its behavior in chemical reactions and biological systems.

A key area of future research is understanding the reactivity of the N-oxide in cycloaddition reactions. Studies on other pyridazine N-oxides have shown they can undergo photochemical rearrangement to generate reactive intermediates like (Z)-diazoalkenes, which can then participate in complexity-building cascade reactions with dienophiles. nih.gov Investigating whether this compound can be a substrate for similar photochemical or transition-metal-catalyzed transformations could unlock novel synthetic pathways to complex molecular architectures. nih.gov Elucidating the intermediates and transition states in these reactions through kinetic studies and trapping experiments will be vital.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the exploration of this compound and its derivatives. By modeling the molecule's properties, researchers can prioritize synthetic targets and predict their behavior.

Future research should leverage a variety of computational methods:

Density Functional Theory (DFT): DFT calculations can be employed to predict fundamental properties like molecular geometry, electronic structure (HOMO/LUMO energies), and spectroscopic characteristics. nih.gov This information is foundational for understanding the molecule's intrinsic reactivity and potential as a functional material.

Molecular Docking: To explore medicinal applications, molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like protein kinases or enzymes. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of key interactions and informing the design of more potent inhibitors. nih.gov Studies on the closely related pyrido[3,4-d]pyrimidine (B3350098) scaffold have successfully used MD simulations and MM/GBSA calculations to understand binding modes with the Mps1 kinase, demonstrating the power of this approach. nih.gov

Table 1: Computational Methods Applied to Related Heterocyclic Systems

Computational Method Application Related Heterocycle Studied Reference
Molecular Docking, MD Simulations, MM/GBSA Probing binding modes and designing new inhibitors for Mps1 kinase. Pyrido[3,4-d]pyrimidine nih.gov
Density Functional Theory (DFT) Calculation of spectroscopic, electronic, and nonlinear optical properties. Pyrido[2,3-b]pyrazine (B189457) nih.gov
Molecular Docking Investigating interactions with COX-1, COX-2, and 15-LOX enzymes. Pyrrolo[3,4-d]pyridazinone mdpi.com
Molecular Docking Examining binding modes against EGFRWT and EGFRT790M. Pyrido[2,3-d]pyrimidin-4(3H)-one nih.gov

Exploration of New Biological Targets and Mechanisms

While this compound itself is biologically uncharacterized, its core structure and related isomers are found in molecules with a wide array of biological activities. This suggests a high probability of discovering novel therapeutic applications.

Future research should focus on systematic screening against various biological targets. Based on the activities of related compounds, promising areas of investigation include:

Protein Kinase Inhibition: This is the most prominent activity for related scaffolds. Pyrido[3,4-d]pyrimidines are known inhibitors of kinases in the HER family and Mps1, while pyrido[2,3-d]pyrimidines inhibit PIM-1 and EGFR. nih.govnih.govnih.govrsc.org Screening this compound derivatives against a broad panel of kinases is a high-priority research direction.

Chemokine Receptor Modulation: Pyrido[3,4-d]pyrimidine analogues have been identified as potent antagonists of the CXCR2 receptor, a target for inflammatory diseases. mdpi.com The N-oxide derivative could offer a unique pharmacological profile at this or other chemokine receptors.

Enzyme Inhibition: Derivatives of pyrido[3,4-c]pyridazines have shown activity as dipeptidyl peptidase-IV inhibitors (for type 2 diabetes), while pyrido[2,3-d]pyridazines can act as dual COX-1/COX-2 inhibitors. mdpi.comnih.govrsc.org

The N-oxide moiety could prove crucial, potentially forming unique hydrogen bonds or altering the molecule's solubility and metabolic profile, leading to novel mechanisms of action or improved selectivity for a given target.

Table 2: Biological Targets of Related Pyridopyridazine and Pyridopyrimidine Scaffolds

Biological Target Class Specific Target(s) Related Scaffold Reference(s)
Protein Kinases Pan-HER, Mps1, EGFR, PIM-1 Pyrido[3,4-d]pyrimidine, Pyrido[2,3-d]pyrimidine (B1209978) nih.govnih.govnih.govrsc.orgmdpi.com
GPCRs CXCR2, Histamine H3 Pyrido[3,4-d]pyrimidine, Pyrido[3,4-c]pyridazine (B3354903) mdpi.commdpi.com
Enzymes COX-1/COX-2, Dipeptidyl peptidase-IV Pyrido[2,3-d]pyridazine, Pyrido[3,4-c]pyridazine mdpi.comnih.govrsc.org
Other GABAA α5 modulators, S1P inhibitors Pyrido[3,4-c]pyridazine mdpi.com

Integration of Synthetic and Computational Approaches for Drug Discovery

The most effective path to novel therapeutics based on the this compound scaffold lies in a tightly integrated, iterative cycle of computational design, chemical synthesis, and biological testing. This synergistic approach ensures that synthetic efforts are focused on molecules with the highest probability of success.

A model workflow would involve:

Computational Screening: Using the core scaffold as a starting point, virtual libraries of derivatives can be generated and docked into the active sites of promising biological targets (e.g., Mps1 kinase). nih.gov

Prioritization and Synthesis: The top-scoring virtual hits are prioritized for chemical synthesis. This focuses limited synthetic resources on the most promising candidates. This approach has been validated in the discovery of pyrido[3,4-b]indole-based MDM2 inhibitors and pyrido[3,4-d]pyrimidine-based Mps1 inhibitors. nih.govnih.gov

Biological Evaluation: The synthesized compounds are tested in vitro to determine their actual biological activity (e.g., IC50 values). nih.gov

Model Refinement: The experimental data is used to refine the computational models, improving their predictive accuracy. This feedback loop informs the next round of design, leading to a more rapid optimization of potency and selectivity.

Green Chemistry in the Synthesis of Pyrido[3,4-d]pyridazine 2-Oxide

Applying the principles of green chemistry to the synthesis of Pyrido[3,4-d]pyridazine 2-oxide is not only environmentally responsible but can also lead to more efficient and cost-effective production. Future research should aim to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key green chemistry strategies to explore include:

Mechanochemistry: A mechanochemical approach, using ball-milling, has been successfully applied to the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines in a solvent-free, catalyst-free, one-pot process. rsc.org Applying this technique could provide a highly efficient and environmentally benign route to the core scaffold.

Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. A catalyst-free, three-component condensation in water has been reported for the synthesis of fused pyrido[2,3-d]pyrimidines. researchgate.net

Catalyst-Free Multicomponent Reactions (MCRs): Designing MCRs that proceed without a catalyst at all represents an ideal green synthetic method, reducing both cost and potential metal contamination of the final product.

Table 3: Green Chemistry Approaches for Synthesizing Related Heterocycles

Green Chemistry Principle Method Target Heterocycle Reference
Solvent-Free, Catalyst-Free Mechanochemical synthesis (ball-milling) Pyrido[2,3-d]pyrimidines rsc.org
Alternative Solvent, Catalyst-Free One-pot, three-component condensation in water Pyrido[2,3-d]pyrimidines researchgate.net

Q & A

What are the common synthetic routes for pyrido[3,4-d]pyridazine 2-oxide derivatives in heterocyclic chemistry?

Answer:
Pyrido[3,4-d]pyridazine derivatives are synthesized via [4+2] cycloaddition reactions using electron-deficient azadienes. Key steps include:

  • Reaction Setup : Heating the compound with enamine reagents (e.g., 1-pyrrolidino-1-cyclopentene) in dry 1,4-dioxane under an argon atmosphere .
  • Conditions : Reflux times vary (4–7 days) depending on the enamine used. For example, cyclopentene derivatives require shorter reaction times (4 hours) compared to cycloheptene analogs (30 minutes) .
  • Purification : Column chromatography (ethyl acetate) or medium-pressure liquid chromatography (MPLC) is employed to isolate products .
  • Yields : Ranges from 33% to 56% for cyclopentane- and cycloheptane-fused isoquinolines .

How is the structure of pyrido[3,4-d]pyridazine derivatives confirmed experimentally?

Answer:
Structural confirmation relies on a combination of spectroscopic and analytical methods:

  • ¹H-NMR : Assigns proton environments and stereochemistry. For example, NOE difference spectra confirm spatial proximity of protons (e.g., irradiation at δ 9.07 ppm enhances the signal for 9-H in compound 2 ) .
  • HRMS : Validates molecular formulas (e.g., C₁₂H₁₁N for compound 2 with a mass accuracy of 0.0001 Da) .
  • IR Spectroscopy : Identifies functional groups (e.g., aromatic C-H stretches at ~3050 cm⁻¹) .
  • Elemental Analysis : Confirms purity (e.g., C: 84.41%, H: 6.66% for compound 2 ) .

How can computational methods predict regioselectivity in [4+2] cycloadditions involving pyrido[3,4-d]pyridazine?

Answer:
Regioselectivity is determined by analyzing frontier molecular orbitals (FMOs) and partial charges:

  • LUMO Analysis : Pyrido[3,4-d]pyridazine has a lower LUMO energy (-1.215 eV) than its isomer (-1.122 eV), enhancing reactivity with electron-rich dienophiles .
  • Partial Charges : Semiempirical methods (AM1, PM3) reveal slight electronic differences between reaction centers (e.g., 4-C has a more positive charge than 1-C, favoring nucleophilic attack) .
AtomLUMO p-CoefficientPartial Charge
1-C0.34+0.12
4-C0.38+0.15

These findings align with experimental outcomes, where cycloadduct A forms preferentially over B due to orbital and charge control .

What strategies optimize reaction conditions for synthesizing pyrido-fused isoquinolines?

Answer:
Optimization involves:

  • Reagent Stoichiometry : A 4:1 molar ratio of enamine to azadiene ensures complete consumption of the starting material .
  • Solvent Choice : 1,4-Dioxane enhances solubility and reaction efficiency under inert conditions .
  • Temperature Control : Reflux at 110°C for 7 days improves yields for larger cycloalkane derivatives (e.g., cyclooctane-fused isoquinolines) .
  • Post-Reaction Treatment : Trifluoroacetic acid (TFA) facilitates elimination of pyrrolidine groups to yield aromatic isoquinolines .

What analytical techniques are critical for characterizing cycloadducts of pyrido[3,4-d]pyridazine?

Answer:
Advanced characterization includes:

  • NOE Experiments : Resolve stereochemical ambiguities (e.g., irradiation of 1-H in compound 3 enhances 10-H, confirming fused-ring geometry) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical nominal masses (e.g., C₁₃H₁₃N vs. C₁₂H₁₁N) .
  • Dynamic NMR Studies : Track temperature-dependent conformational changes in tetrahydroisoquinoline intermediates .

How does the electronic nature of the azadiene influence cycloaddition reactivity?

Answer:
The electron-deficient nature of pyrido[3,4-d]pyridazine arises from:

  • LUMO Energy : Lower LUMO energy (-1.215 eV) compared to pyrido[2,3-d]pyridazine (-1.122 eV), increasing susceptibility to nucleophilic attack .
  • Charge Distribution : Partial positive charges at reactive carbons (4-C > 1-C) align with enamine HOMO coefficients, driving regioselective bond formation .

Experimental validation shows faster reaction times (4 hours vs. 20 hours for pyrido[2,3-d]pyridazine) and higher yields in cycloadditions .

What are the challenges in isolating intermediates during cycloaddition reactions?

Answer:
Key challenges include:

  • Instability of Intermediates : Tetrahydroisoquinoline-pyrrolidine adducts (e.g., compound A ) degrade upon exposure to air, requiring immediate purification .
  • Chromatographic Separation : Isomers with similar polarity (e.g., B and 2 ) may co-elute, necessitating MPLC or repeated column runs .
  • Sensitivity to Acid/Base : Post-reaction TFA treatment must be carefully timed to avoid over-degradation of intermediates .

How do substituents on the enamine reagent affect cycloaddition outcomes?

Answer:
Enamine structure dictates:

  • Reaction Rate : Bulky substituents (e.g., cycloheptene) slow reaction kinetics due to steric hindrance .
  • Product Ring Size : Cyclopentene yields 5-membered fused rings, while cycloheptene forms 7-membered systems .
  • Yield Trends : Smaller rings (cyclopentane) achieve higher yields (47%) than larger analogs (33% for cycloheptane) due to reduced strain .

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